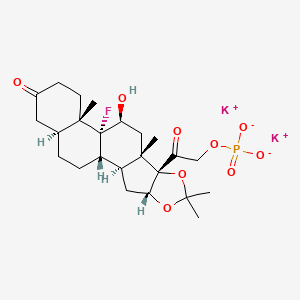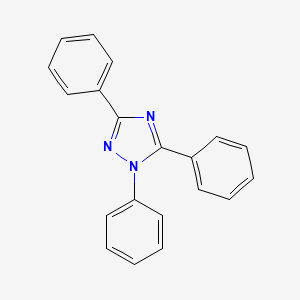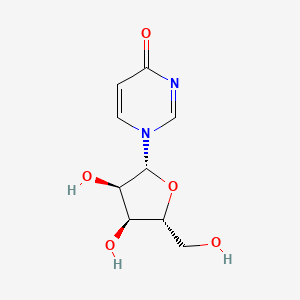
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is a pyrimidine nucleoside analog. This compound is characterized by the presence of a beta-D-ribofuranosyl moiety attached to a 1,4-dihydropyrimidine-4-one core. It is structurally similar to naturally occurring nucleosides and plays a significant role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one typically involves the glycosylation of a pyrimidine base with a ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic pyrimidine base to form the desired nucleoside.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific glycosyltransferases catalyze the transfer of the ribofuranosyl moiety to the pyrimidine base. This method offers high specificity and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-4-one derivative.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-4-one derivatives.
Reduction: Saturated pyrimidine nucleosides.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
科学研究应用
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its structural similarity to natural nucleosides.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes that rely on nucleic acid synthesis, ultimately resulting in cell death.
相似化合物的比较
1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide: A pyridine nucleoside analog with similar structural features.
1-(beta-D-Ribofuranosyl)-1,2,4-triazole-3-carboxamide: Another nucleoside analog with antiviral properties.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate: A purine nucleoside analog involved in purine biosynthesis.
Uniqueness: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is unique due to its specific structural configuration, which allows it to mimic natural nucleosides closely. This structural similarity enables it to interact with nucleic acid enzymes and pathways effectively, making it a valuable tool in biochemical research and potential therapeutic applications.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5/c12-3-5-7(14)8(15)9(16-5)11-2-1-6(13)10-4-11/h1-2,4-5,7-9,12,14-15H,3H2/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
HBAOOJMHOIAVIG-ZOQUXTDFSA-N |
手性 SMILES |
C1=CN(C=NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C=NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
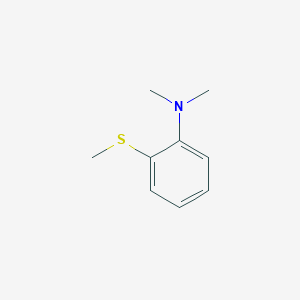
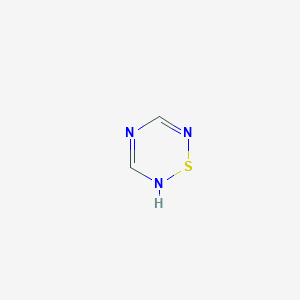
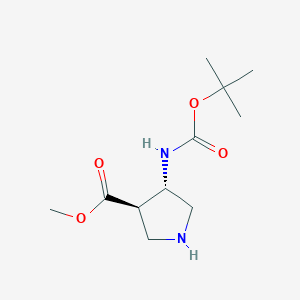
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
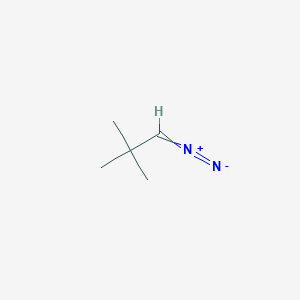
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)


